
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine, also known as CP-465,022, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine compounds and has been shown to have promising activity against various diseases.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression, while PDEs are enzymes that regulate cellular signaling pathways.
Biochemical and Physiological Effects
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease. In neuropathic pain research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine in lab experiments is its specificity. 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to have a high degree of selectivity for its target enzymes, HDACs and PDEs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine in lab experiments is its potency. 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine is a potent inhibitor of HDACs and PDEs, which can make it difficult to determine the optimal concentration to use in experiments.
Future Directions
There are several future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and neuropathic pain. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, research could be conducted to develop more potent and selective analogs of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine for use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine involves multiple steps, including the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with piperidine to form 1-(3-chloro-4-methoxybenzenesulfonyl)piperidine. This intermediate compound is then reacted with pyrrolidine-1-carboxylic acid to form the final product, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine.
Scientific Research Applications
1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and neuropathic pain. In cancer research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to improve cognitive function in animal models. In neuropathic pain research, 1-(3-chloro-4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-carbonyl)piperidine has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O5S/c1-28-17-3-2-15(12-16(17)20)29(26,27)23-10-6-14(7-11-23)19(25)22-8-4-13(5-9-22)18(21)24/h2-3,12-14H,4-11H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEABEIGIIOCBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

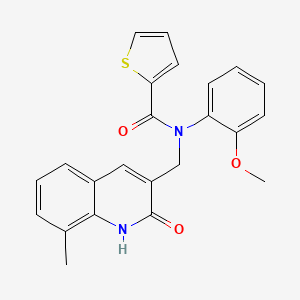


![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
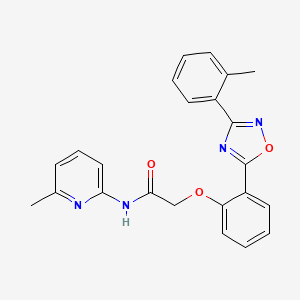
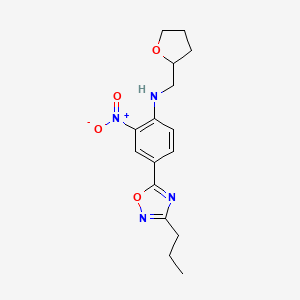
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
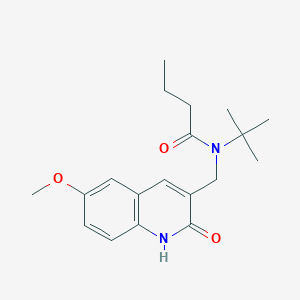
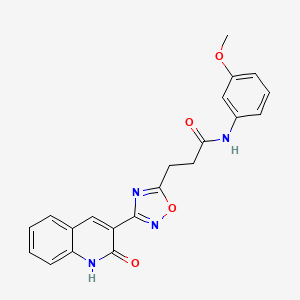
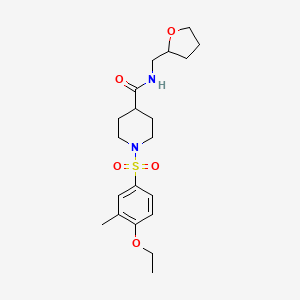
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)


